molecular formula C17H14N2O3 B1331241 (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid CAS No. 28081-54-1

(3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid

Cat. No. B1331241
CAS RN: 28081-54-1
M. Wt: 294.3 g/mol
InChI Key: RQPPZGICNYEPHM-UHFFFAOYSA-N
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Description

(3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, also known as BODPA, is a compound that has gained attention in recent years due to its potential applications in scientific research. BODPA is an organic acid that is synthesized from the reaction of benzyl alcohol with anhydrous formic acid. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Evaluation of Antibacterial Activity : The synthesis of related compounds, including those resembling (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, has shown good antibacterial activity against various bacterial strains such as E. coli, Staphylococcus aureus, and others. These compounds were evaluated for their effectiveness in inhibiting bacterial growth, indicating potential applications in developing antibacterial agents (Kadian, Maste, & Bhat, 2012).

  • Synthesis and Antimicrobial Activity of Derivatives : Similar derivatives of phthalazinone, which are structurally related to the compound , were synthesized and assessed for antimicrobial activities. These studies provide insights into the potential use of such compounds in combating microbial infections (Salvi et al., 2010).

Synthesis and Characterization

  • Novel Synthesis Techniques : Research has been conducted on novel synthesis methods for compounds similar to (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid. This includes one-pot procedures and various chemical reactions, highlighting the compound's relevance in synthetic chemistry and its potential for diverse applications (Thirupaiah & Vedula, 2014).

  • Characterisation of Phthalazinone Derivatives : Studies focused on the spectral characterization of phthalazinone derivatives, closely related to the compound of interest, have been conducted. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Mahmoud et al., 2012).

Antimicrobial and Anti-Inflammatory Activity

  • Synthesis and Biological Screening : Research has shown that derivatives of phthalazinone exhibit antimicrobial activities against various bacteria and fungi, indicating the potential of these compounds in medicinal chemistry (El‐Badawi et al., 2002).

  • Analgesic and Anti-Inflammatory Activity : Certain derivatives have been studied for their analgesic and anti-inflammatory properties, suggesting possible applications in the development of new therapeutic agents for pain and inflammation management (Debnath & Manjunath, 2011).

properties

IUPAC Name

2-(3-benzyl-4-oxophthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(21)10-15-13-8-4-5-9-14(13)17(22)19(18-15)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPPZGICNYEPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188766
Record name 3,4-Dihydro-4-oxo-3-(phenylmethyl)-1-phthalazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28081-54-1
Record name 3,4-Dihydro-4-oxo-3-(phenylmethyl)-1-phthalazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28081-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-oxo-3-(phenylmethyl)-1-phthalazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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